molecular formula C11H10O3 B1396513 Methyl 4-(3-oxoprop-1-en-1-yl)benzoate CAS No. 78024-60-9

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate

Cat. No.: B1396513
CAS No.: 78024-60-9
M. Wt: 190.19 g/mol
InChI Key: DGFSQBWTYWEVET-UHFFFAOYSA-N
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Description

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C12H12O3 It is a derivative of benzoic acid and features a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzoic acid with methyl vinyl ketone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate has a molecular formula of C11H10O3C_{11}H_{10}O_3 and a molecular weight of approximately 190.19 g/mol. Its structure features a methoxy group and an oxopropenyl group, contributing to its reactivity and potential applications in medicinal chemistry and organic synthesis.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : Can be oxidized to yield carboxylic acids or ketones.
  • Reduction : Reduction reactions can convert the oxopropenyl group to an alcohol or alkane.

Common Reagents and Conditions :

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, Chromium trioxideAcidic conditions
ReductionSodium borohydride, Lithium aluminum hydrideAnhydrous solvents

Biology

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may have efficacy against certain bacterial strains, making it a candidate for natural preservatives or therapeutic agents.

Case Study on Antibacterial Activity :
A comparative analysis of derivatives showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 3.12 to 12.5 µg/mL. The potential activity of this compound is yet to be fully determined but is anticipated to be significant.

Compound NameMIC (µg/mL)Target Pathogen
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli
Methyl 4-(3-oxopropenyl)benzoateTBDTBD

Medicine

The compound is being investigated for its potential therapeutic effects, particularly in the development of pharmaceuticals targeting bacterial infections or cancer due to its antimicrobial and cytotoxic properties.

Industrial Applications

This compound is utilized in the production of various industrial chemicals, including fragrances and flavors. Its unique properties make it suitable for creating polymers and resins with specific characteristics.

Mechanism of Action

The mechanism by which Methyl 4-(3-oxoprop-1-en-1-yl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate is unique due to its specific structural features, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Biological Activity

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzoate moiety and an enone system. Its molecular formula is C12H12O3C_{12}H_{12}O_3, with a molecular weight of approximately 220.23 g/mol. The structural representation can be summarized as follows:

OOCH3C CHC6H4COOCH3\text{O}||\text{OCH}_3-\text{C CH}-\text{C}_6\text{H}_4-\text{COOCH}_3

This configuration contributes to its reactivity and potential biological activity.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Specifically, it has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Properties

Research has also pointed to the antioxidant activity of this compound, which is significant in preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms or electrons to neutralize free radicals, thus protecting cellular components from damage .

The biological effects of this compound are attributed to its interactions with specific molecular targets. It can modulate enzyme activities and interact with cellular receptors, leading to various pharmacological effects. The exact pathways involved are still under investigation but may include:

  • Inhibition of bacterial cell wall synthesis
  • Modulation of oxidative stress pathways
  • Interaction with signaling molecules involved in inflammation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

Compound NameMolecular FormulaUnique Features
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoateC12H12O3C_{12}H_{12}O_3Contains methoxy group enhancing solubility and reactivity
Methyl 4-(3-methoxyprop-1-enyl)benzoateC11H12O3C_{11}H_{12}O_3Lacks the keto group but retains similar reactivity
Methyl 4-(3-hydroxyprop-1-enyl)benzoateC12H14O4C_{12}H_{14}O_4Features a hydroxyl group, altering its interaction profile

This comparison highlights how the presence of specific functional groups like methoxy or hydroxyl can significantly affect the biological properties of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antioxidant Activity Assessment : Another research effort assessed the antioxidant capacity using DPPH radical scavenging assays, confirming that this compound effectively reduced oxidative stress markers in vitro .

Properties

IUPAC Name

methyl 4-(3-oxoprop-1-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFSQBWTYWEVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60706455
Record name Methyl 4-(3-oxoprop-1-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78024-60-9
Record name Methyl 4-(3-oxoprop-1-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 27.3 g (0.09 mole) of formyl methyltriphenyl phosphonium bromide and 14.8 g (0.09 mole) of p-carbomethoxybenzaldehyde in 900 ml of dry toluene was refluxed under nitrogen for 24 hr. After evaporating toluene under reduced pressure, the residue was chromatographed over silica column with 5% ethyl acetate in petroleum ether as eluant. The second fraction obtained by using 10% ethyl acetate in petroleum ether gave 4-carbomethoxycinnamaldehyde. Recrystallization from benzene gave 12.5 g 4-carbomethoxycinnamaldehyde, yield 73% m.p. 99°-101° C. The infrared spectrum showed absorption at 1720 cm-1 ##STR8## 1680 cm-1 (CHO), and 1620 cm-1 (--CH=CH--). NMR (CDCl3) showed δ3.8 (s, --COOCH3, 3) 6.5-7.1 (m,=CH--CHO, l), 7.3-7.6 (m, aromatic, 4), 7.9-8.1 (d, --CH=, l), and 9.8 (d, --CHO, l). Analysis calculated for C11H10O3 : C, 69.42%, H, 5.2%. Found: C, 68.69%, H, 5.25%.
Name
formyl methyltriphenyl phosphonium bromide
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27.3 g
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14.8 g
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900 mL
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petroleum ether
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Synthesis routes and methods II

Procedure details

A solution of 0.21 g (1.25 mmoles) of 4-carbomethoxybenzaldehyde, 0.42 g (1.25 mmoles) of formylmethylenetriphenylphosphorane and a catalytic amount of benzoic acid in 25 ml of THF was refluxed under nitrogen for 18 hours. The THF was evaporated and the recovered gum extracted repeatedly with ether. The combined ether extracts were evaporated. Flash chromatography on silica gel with 50% CH2Cl2 /hexane up to 100% CH2Cl2 gave 90 mg of a white solid.
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0.21 g
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0.42 g
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0 (± 1) mol
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25 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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